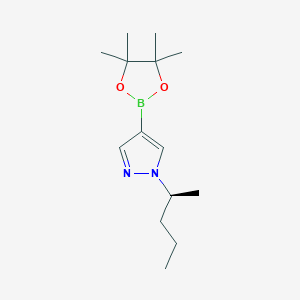
5-Benzyl-2,6-dichloronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2,6-dichloronicotinonitrile is a chemical compound with the molecular formula C13H8Cl2N2 and a molecular weight of 263.12 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2,6-dichloronicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2,6-dichloronicotinonitrile typically involves the reaction of 2,6-dichloronicotinonitrile with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tert-butanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products with various nucleophiles replacing the chlorine atoms.
Reduction: 5-Benzyl-2,6-dichloronicotinamide.
Oxidation: 5-Benzyl-2,6-dichloronicotinic acid.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2,6-dichloronicotinonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Benzyl-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloronicotinonitrile
- 5-Benzyl-2-chloronicotinonitrile
- 5-Benzyl-6-chloronicotinonitrile
Uniqueness
5-Benzyl-2,6-dichloronicotinonitrile is unique due to the presence of both benzyl and dichloro groups on the nicotinonitrile core. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C13H8Cl2N2 |
|---|---|
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
5-benzyl-2,6-dichloropyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-10(6-9-4-2-1-3-5-9)7-11(8-16)13(15)17-12/h1-5,7H,6H2 |
InChI-Schlüssel |
DQMDAXBVCMUVRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(N=C2Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)

![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)




![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)






